molecular formula C19H19IN2O2S2 B3297648 4-iodo-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide CAS No. 895996-58-4

4-iodo-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B3297648
CAS No.: 895996-58-4
M. Wt: 498.4 g/mol
InChI Key: XEMKHNXBZNJHNC-UHFFFAOYSA-N
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Description

4-Iodo-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide is a synthetic chemical hybrid designed for antimicrobial research and development. This compound integrates a benzenesulfonamide moiety, a group known to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS) in the folate biosynthesis pathway, with a thiazole ring, a heterocycle frequently associated with broad-spectrum antibacterial properties . The strategic incorporation of an iodine atom at the 4-position of the benzenesulfonamide ring is intended to influence the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile. This molecular architecture makes it a valuable candidate for investigating new therapeutic strategies against multidrug-resistant bacteria, including ESKAPE pathogens and Methicillin-resistant Staphylococcus aureus (MRSA) . Its primary research applications include serving as a lead compound in structure-activity relationship (SAR) studies to optimize hybrid antimicrobial agents, and in mechanistic studies to probe bacterial enzyme function and inhibition. Researchers can also utilize it in the development of novel nanoformulations, where conjugation with metal nanoparticles or encapsulation in polymer systems like chitosan may potentially enhance drug efficacy and overcome resistance mechanisms . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-iodo-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19IN2O2S2/c1-13-3-5-15(6-4-13)19-22-14(2)18(25-19)11-12-21-26(23,24)17-9-7-16(20)8-10-17/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMKHNXBZNJHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the iodine atom and the benzenesulfonamide group. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like iodine (I2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-iodo-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-iodo-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and benzenesulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The iodine atom may also play a role in enhancing the compound’s binding affinity or specificity.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s iodine substituent distinguishes it from chloro, cyano, or alkyl-substituted analogs (e.g., ).
  • Synthetic Complexity : Compounds with pyrimidine-thiazole hybrids () require multi-component cyclocondensation, while thiadiazole derivatives () involve hydrazone formation.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name (Source) Melting Point (°C) Yield (%) Key Spectral Data
Target Compound Not reported Not reported Expected IR: νS=O (~1350 cm⁻¹), νN-H (~3300 cm⁻¹) (inferred from ).
Compound 2 () 254–255 67 HPLC purity: 98%; ¹³C NMR: δ 113.99–169.20 (sulfonamide and thiazole carbons) .
Compound 12h () 183–185 30 HR-MS: [M+H]⁺ 405.0863; ¹³C NMR: δ 15.46–169.20 .
Compound 20 () 334–335 45 IR: NH (3278 cm⁻¹), C=O (1682 cm⁻¹); ¹H NMR: δ 2.5–8.2 (thiazole protons) .

Key Observations :

  • Melting Points : Thiazole-sulfonamide hybrids generally exhibit high melting points (>250°C) due to hydrogen bonding and aromatic stacking (e.g., ). The target compound is expected to follow this trend.
  • Spectral Data : IR and NMR profiles align with sulfonamide (νS=O, νN-H) and thiazole (C=N, C-S) functionalities across analogs .

Key Observations :

  • The p-tolyl group (common in and the target compound) could enhance hydrophobic interactions with kinase ATP-binding pockets .

Biological Activity

Overview of the Compound

4-iodo-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide is a complex organic molecule characterized by its thiazole ring, iodine atom, and benzenesulfonamide group. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C19H19IN2O2S2
  • Molecular Weight : 498.4 g/mol
  • CAS Number : 895996-58-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole ring and benzenesulfonamide moiety may inhibit enzymatic functions or modulate receptor activities, potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can disrupt microtubule dynamics, inhibiting cell proliferation in various cancer cell lines. The compound's activity can be compared to other known anticancer agents based on IC50 values (the concentration required to inhibit cell growth by 50%).

CompoundCell Line TestedIC50 Value (µM)Mechanism
4yDU1453.8Disruption of microtubule dynamics
4-iodo-N-(...)MCF-7TBDTBD

Enzyme Inhibition

The compound may also serve as a probe in biochemical assays aimed at studying enzyme inhibition. The structural components allow for potential interactions with various enzymes involved in metabolic pathways, which could be explored further in experimental settings.

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluating thiazole derivatives found that compounds similar to 4-iodo-N-(...) exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 and DU145. The mechanism involved the inhibition of tubulin polymerization, suggesting a potential application in cancer therapy .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of 4-iodo-N-(...) to various targets. These studies indicate that the compound binds effectively to sites critical for enzyme function, supporting its role as a potential inhibitor .
  • Comparative Analysis : When compared to other thiazole-containing compounds, 4-iodo-N-(...) shows unique biological properties due to its specific functional groups, which enhance its binding affinity and selectivity towards biological targets .

Q & A

What synthetic methodologies are employed for constructing the thiazole core in this compound?

Level: Basic
The thiazole ring is typically synthesized via cyclization reactions. A common approach involves reacting thiourea derivatives with α-haloketones or α-haloesters. For example, in , thiazole derivatives were prepared by heating thioamide precursors with phosphorus oxychloride (POCl₃) at 90°C, followed by purification via recrystallization . Another method uses dimethyl sulfoxide (DMSO) as a solvent with N-ethylmorpholine as a base to facilitate coupling reactions, as seen in the synthesis of 4-methyl-2-(p-tolyl)thiazole intermediates . Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm product formation via melting point analysis and NMR spectroscopy.

How can researchers confirm the structural integrity of this compound post-synthesis?

Level: Basic
Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are critical for verifying the connectivity of the thiazole ring, ethyl linker, and sulfonamide group. For instance, the methyl group on the thiazole ring typically resonates at δ 2.4–2.6 ppm in ¹H NMR .
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the iodine atom .
  • Elemental Analysis: Combustion analysis validates the empirical formula, particularly for iodine content, which must align with theoretical values (e.g., C, H, N, S, I) .

What are the critical considerations for coupling the benzenesulfonamide moiety to the thiazole-ethyl intermediate?

Level: Advanced
Coupling the sulfonamide group to the ethyl-thiazole intermediate requires careful optimization:

  • Reaction Solvent: Polar aprotic solvents like DMSO or dimethylformamide (DMF) enhance nucleophilicity of the amine group. highlights the use of DMSO with N-ethylmorpholine to activate the sulfonyl chloride intermediate .
  • Temperature and Time: Reactions are often conducted at 50–70°C for 4–8 hours to ensure complete substitution without decomposition .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted sulfonyl chloride. emphasizes washing with glacial acetic acid to eliminate byproducts .

Which analytical techniques are most effective in assessing purity and stability under varying storage conditions?

Level: Advanced

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95%) and detects degradation products. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid (TFA) .
  • Thermogravimetric Analysis (TGA): Determines thermal stability by measuring weight loss under controlled heating (e.g., 25–300°C at 10°C/min) .
  • Long-Term Storage: Lyophilized samples stored at -20°C in amber vials show minimal degradation over 12 months, whereas solutions in DMSO should be aliquoted and stored at -80°C .

How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Level: Advanced

  • DEPT-135 and HSQC NMR: These experiments distinguish between CH₃, CH₂, and quaternary carbons. For example, the ethyl linker’s CH₂ groups exhibit distinct correlations in HSQC spectra .
  • Isotopic Labeling: Introducing deuterated analogs (e.g., CD₃ groups) simplifies peak assignment in crowded spectra .
  • Cross-Validation: Compare data with structurally similar compounds. reports benzenesulfonamide derivatives with analogous shifts (e.g., aromatic protons at δ 7.3–7.8 ppm) .

What strategies are recommended for evaluating the compound’s bioactivity in preclinical models?

Level: Advanced

  • In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. describes IC₅₀ calculations for sulfonamide derivatives, with dose ranges of 1–100 μM .
  • Enzyme Inhibition Studies: Test inhibition of carbonic anhydrase or cyclooxygenase (COX) isoforms via fluorometric assays. Competitive inhibition constants (Kᵢ) are derived from Lineweaver-Burk plots .
  • In Vivo Pharmacokinetics: Administer the compound (10 mg/kg, IV) to rodents and measure plasma half-life using LC-MS/MS. notes sulfonamide derivatives often exhibit t₁/₂ = 2–4 hours .

How can researchers address low yields during the iodination of the benzenesulfonamide precursor?

Level: Advanced

  • Electrophilic Iodination: Use iodine monochloride (ICl) in acetic acid at 0°C to minimize over-iodination. Yields improve with electron-donating groups (e.g., methyl) ortho to the sulfonamide .
  • Catalytic Methods: Palladium-catalyzed C–H iodination (e.g., Pd(OAc)₂, I₂, Oxone) selectively introduces iodine at the para position .
  • Workup: Quench excess iodine with sodium thiosulfate and purify via silica gel chromatography (hexane/ethyl acetate 3:1) .

What computational tools are suitable for predicting the compound’s physicochemical properties?

Level: Advanced

  • LogP and Solubility: Use ChemAxon’s MarvinSketch or ACD/Labs to predict logP (~3.2) and aqueous solubility (0.1–1 mg/mL). The iodine atom increases hydrophobicity .
  • Docking Studies: AutoDock Vina models interactions with target proteins (e.g., COX-2). The sulfonamide group often forms hydrogen bonds with Arg120 and Tyr355 .
  • DFT Calculations: Gaussian 09 optimizes geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps for reactivity analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-iodo-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-iodo-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide

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